4-(1h-Imidazol-1-yl)-2-(methylamino)butanoic acid
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Overview
Description
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid is a compound that features an imidazole ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid typically involves the formation of the imidazole ring followed by its attachment to the butanoic acid backbone. One common method involves the use of imidazole and butanoic acid derivatives under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)butanoic acid: Similar structure but lacks the methylamino group.
4-(1H-Imidazol-1-ylmethyl)benzoic acid: Contains a benzoic acid backbone instead of butanoic acid.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid is unique due to the presence of both the imidazole ring and the methylamino group, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-9-7(8(12)13)2-4-11-5-3-10-6-11/h3,5-7,9H,2,4H2,1H3,(H,12,13) |
InChI Key |
GUSRFZZHICVMJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1C=CN=C1)C(=O)O |
Origin of Product |
United States |
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